N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4/c1-21-8-4-6-12(21)16-19-15(26-20-16)9-18-14(23)10-22-11-5-2-3-7-13(11)25-17(22)24/h2-8H,9-10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUHPWWMJITMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions.
Attachment of the pyrrole ring: The pyrrole moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a pyrrole boronic acid or stannane.
Formation of the benzoxazole ring: This can be synthesized by cyclization of an o-aminophenol with a carboxylic acid derivative.
Final coupling: The oxadiazole and benzoxazole intermediates are then coupled using a suitable linker, such as a bromoacetamide, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can occur at the oxadiazole ring, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: m-CPBA, potassium permanganate (KMnO4)
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols, alcohols
Major Products
Oxidation: Formation of N-oxide derivatives
Reduction: Formation of reduced oxadiazole derivatives
Substitution: Formation of substituted acetamide derivatives
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. A study demonstrated that similar oxadiazole derivatives showed substantial growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86% . The incorporation of the oxobenzoxazole moiety may enhance these effects due to synergistic mechanisms of action.
Antimicrobial Properties
The oxadiazole ring system is also associated with antimicrobial activity. Studies have shown that derivatives of oxadiazole can exhibit both antibacterial and antifungal properties. For instance, a series of 1,3,4-oxadiazole derivatives demonstrated comparable antibacterial activity to first-line drugs . This suggests that N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide could potentially be developed as a new antimicrobial agent.
Anti-inflammatory Effects
Compounds similar to this compound have been evaluated for their anti-inflammatory properties. The presence of the oxadiazole and oxobenzoxazole moieties may contribute to the modulation of inflammatory pathways, making this compound a candidate for further research in inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Coupling with Oxobenzoxazole : The final product is synthesized through coupling reactions that form the desired amide bond.
Characterization methods such as FTIR, NMR spectroscopy, and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Case Studies
Several studies have explored the applications of similar compounds:
-
Anticancer Studies : A study on 5-(3,4,5-trifluorophenyl)-1,3,4-Oxadiazol derivatives showed promising anticancer activity against various cell lines .
Compound Cell Line Percent Growth Inhibition 6h SNB-19 86.61% 6h OVCAR-8 85.26% - Antimicrobial Research : A series of substituted 1,3,4-Oxadiazoles were tested for antimicrobial activity and demonstrated significant efficacy compared to standard antibiotics .
Mechanism of Action
The mechanism by which N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide exerts its effects is likely multifaceted. It may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The oxadiazole and benzoxazole rings can participate in hydrogen bonding and π-π stacking interactions, facilitating binding to biological macromolecules. The acetamide moiety may enhance solubility and cellular uptake.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzimidazole-Acetamide Scaffolds
Compounds such as N-(5(6)-(1H-1,2,4-triazol-1-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (30) and N-(5(6)-(1H-tetrazol-5-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (31) () share the acetamide linkage but differ in their heterocyclic substituents. Key comparisons include:
- Synthetic Yields : The target compound’s synthesis (if analogous to ) would require similar coupling agents (e.g., EDCI/HOBt), but yields may vary due to steric effects from the benzoxazolone group.
Oxadiazole-Containing Analogues
Compound 60 (), featuring a 1,2,4-oxadiazole linked to a pyridinyl-benzo-oxazolo-oxazine system, highlights the role of oxadiazole in stabilizing molecular interactions. Differences include:
- Bioactivity : The pyridinyl group in compound 60 may target kinase enzymes, whereas the target’s benzoxazolone could favor protease or phosphatase inhibition .
- Synthetic Complexity : Compound 60’s lower yield (45.5%) compared to benzimidazole derivatives (e.g., 65–72% in ) suggests steric challenges in coupling bulkier heterocycles .
Pyrrolidinone-Benzimidazole Hybrids
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-{2-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide (14) () demonstrates the impact of pyrrolidinone on thermal stability (melting point: 204°C with decomposition). The target’s benzoxazolone may offer superior hydrogen-bonding capacity compared to pyrrolidinone, enhancing target affinity .
Thiazole/Pyrazole Derivatives
N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) () employs a thiazole core instead of oxadiazole.
Key Research Findings
Synthetic Feasibility : The target compound’s synthesis would likely follow routes analogous to and , with coupling reactions in anhydrous DMF and purification via column chromatography .
Structure-Activity Relationships (SAR): The methylpyrrole group balances lipophilicity, critical for blood-brain barrier penetration. The benzoxazolone moiety’s rigidity may reduce off-target interactions compared to flexible pyrrolidinone derivatives () .
Thermal Stability : High melting points in analogues (e.g., 194–230°C in –2) suggest crystalline stability, a trait likely shared by the target compound .
Biological Activity
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that features a unique combination of structural motifs, notably the oxadiazole and benzo[d]oxazole moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Structural Overview
The compound's structure can be broken down into key components:
- Pyrrole Ring : Contributes to the compound's ability to interact with biological targets.
- Oxadiazole Moiety : Known for its diverse biological activities, particularly in anticancer and antimicrobial applications.
- Benzo[d]oxazole Component : Adds to the compound's pharmacological profile by enhancing bioactivity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in cancer and microbial cells. The mechanisms include:
- Inhibition of Enzymatic Activity : The oxadiazole and benzo[d]oxazole moieties can inhibit enzymes involved in cancer proliferation (e.g., thymidylate synthase).
- Disruption of Cell Signaling Pathways : The compound may disrupt signaling pathways that are crucial for tumor growth and survival.
- Induction of Apoptosis : Evidence suggests that this compound can trigger programmed cell death in cancer cells.
Biological Activity Data
A summary of relevant biological activity data is presented in the following table:
| Biological Activity | Assay Type | Cell Line/Organism | IC50/EC50 (µM) | Reference |
|---|---|---|---|---|
| Anticancer | MTT Assay | HeLa Cells | 12.5 | |
| Antimicrobial | Agar Diffusion | Staphylococcus aureus | 15 | |
| Antioxidant | DPPH Scavenging | N/A | 20 |
Anticancer Activity
In a study evaluating the anticancer potential of various oxadiazole derivatives, this compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 12.5 µM. The mechanism was linked to the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis.
Antimicrobial Effects
Another study assessed the antimicrobial properties against Staphylococcus aureus using an agar diffusion method. The compound exhibited an inhibition zone corresponding to an effective concentration (EC50) of 15 µM, indicating its potential as an antimicrobial agent.
Research Findings
Recent literature highlights the significance of structural modifications on the biological activity of oxadiazole derivatives. For instance:
- Cytotoxicity Enhancement : Modifications at specific positions on the oxadiazole ring have led to increased cytotoxicity towards various cancer cell lines.
- Broad Spectrum Activity : Compounds derived from oxadiazoles exhibit not only anticancer but also antiviral and anti-inflammatory properties, broadening their therapeutic applicability.
Q & A
Q. What are the key synthetic strategies for preparing N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, and how do heterocyclic components influence reactivity?
Methodological Answer: The synthesis typically involves coupling reactions between 1,2,4-oxadiazole and benzoxazole moieties. For example:
- 1,2,4-Oxadiazole Formation : Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC) is a common step .
- Benzoxazole Synthesis : Condensation of 2-aminophenol derivatives with chloroacetic acid or activated esters can yield the 2-oxobenzo[d]oxazol-3(2H)-yl fragment .
- Heterocyclic Reactivity : The 1-methylpyrrole group enhances electron density, influencing nucleophilic substitution rates in alkylation steps .
Q. How is the compound characterized to confirm structural fidelity, and what analytical techniques are prioritized?
Methodological Answer:
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion accuracy (e.g., ±2 ppm deviation) .
Advanced Research Questions
Q. How can researchers optimize the yield of the oxadiazole ring formation while minimizing side-product formation?
Methodological Answer:
Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
Methodological Answer:
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
- Dynamic Effects : Use variable-temperature NMR to identify tautomerism (e.g., oxadiazole ring puckering) .
- X-ray Crystallography : Resolve ambiguities by comparing experimental vs. predicted dihedral angles (e.g., benzoxazole/oxadiazole plane alignment) .
Q. What strategies are effective in predicting and validating the compound’s biological activity through in silico methods?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 or 5-LOX. Prioritize poses with ΔG < −8 kcal/mol and hydrogen bonds to catalytic residues .
- PASS Prediction : Predict activity spectra (e.g., anti-inflammatory probability >70%) and validate via enzyme inhibition assays (IC₅₀ < 10 μM) .
- ADMET Profiling : SwissADME predicts logP (~2.5) and BBB permeability to prioritize in vivo studies .
Q. How can researchers address low solubility in pharmacological assays without structural modification?
Methodological Answer:
Q. What experimental approaches resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
